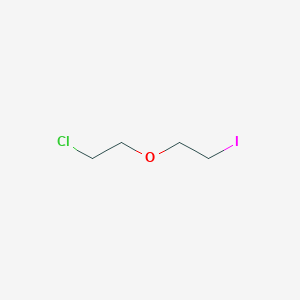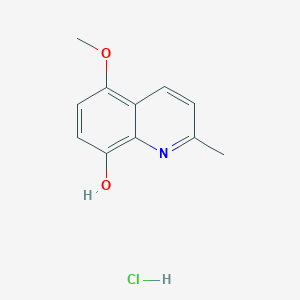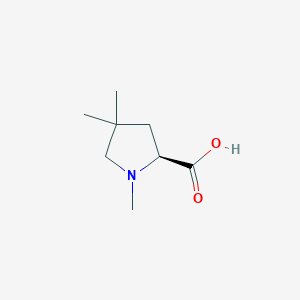
L-Proline, 1,4,4-trimethyl-
Übersicht
Beschreibung
1,4,4-Trimethyl-L-proline is a derivative of proline . Proline is a nonessential amino acid that humans and other animals can biosynthesize, mainly from another nonessential amino acid, L-glutamic acid . It is the only natural amino acid that contains a secondary amine group .
Synthesis Analysis
L-Proline has been found to be a versatile organocatalyst for the synthesis of new spirooxindole derivatives in good yields under mild reaction conditions using 1-propanol as a solvent . A recent study reported the use of L-Proline as a basic organocatalyst to catalyze the three-component synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives in ethanol as a green solvent .Molecular Structure Analysis
The molecular weight of 1,4,4-Trimethyl-L-proline is 157.21, and its molecular formula is C8H15NO2 .Chemical Reactions Analysis
Proline has been used as a catalyst for various organic transformations such as the synthesis of 2-amino-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitriles . It has also been used in the synthesis of spirooxindoles .Physical And Chemical Properties Analysis
The molecular weight of 1,4,4-Trimethyl-L-proline is 157.21, and its molecular formula is C8H15NO2 . Proline is unusual in that it is heterocyclic, and thus is the only natural amino acid that contains a secondary amine group .Wissenschaftliche Forschungsanwendungen
Proline Analogues in Research and Industrial Use
L-Proline analogues are instrumental in studying cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells. These analogues, including l-azetidine-2-carboxylic acid (l-AZC) and trans-4-hydroxy-l-proline (4-l-THOP), are pivotal in research due to their properties. They are also valuable in industrial applications, such as in the microbial production of l-proline and pharmaceuticals synthesis. Additionally, l-AZC and 4-l-CHOP have been tested for antitumor activity, highlighting their significance in medicinal research (Bach & Takagi, 2013).
Role in Asymmetric Synthesis
Proline and its derivatives are commonly used as asymmetric catalysts in various organic reactions. They are crucial in the synthesis of bioactive molecules and as components of such molecules. This wide range of applications in chemical and biological fields has driven the development of new methodologies for synthesizing prolines and exploring their applications (Panday, 2011).
Proline as an Artificial Enzyme
L-Proline has been synthesized as a magnetic bifunctional artificial enzyme, demonstrating its capability as an organocatalyst. This synthesis, which doesn't require protection/deprotection steps, shows promise for various organic transformations, combining the effectiveness of l-proline with the properties of magnetite nanoparticles (Aghahosseini et al., 2018).
Cryoprotectant in Protein Crystallography
L-Proline serves as a cryoprotectant in protein crystallography. It is effective in preparing crystals of various proteins for low-temperature data collection, compatible with typical protein-crystallization formulations. This application highlights its role in preserving the integrity of biological samples under extreme conditions (Pemberton et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Proline synthesis in cancer plays a role in reprogramming gene expression. The metabolism of proline and hydroxyproline are also linked to the HIF response to hypoxia . A recent study suggested that there is a regulatory axis from glutamine to proline and collagen synthesis, and the release of free hydroxyproline can feed back on the HIF pathway .
Eigenschaften
IUPAC Name |
(2S)-1,4,4-trimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-6(7(10)11)9(3)5-8/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMJUABMNNBKBO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline, 1,4,4-trimethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)

![2-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine dihydrochloride](/img/structure/B1472108.png)

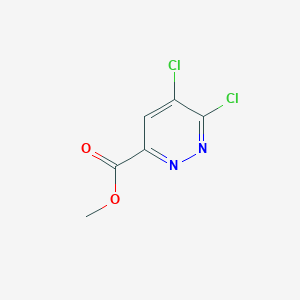


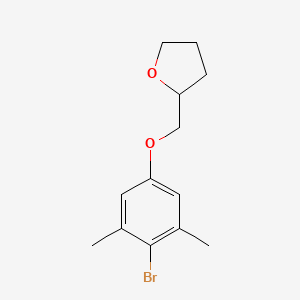
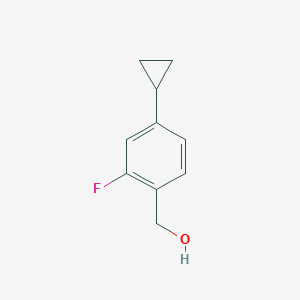
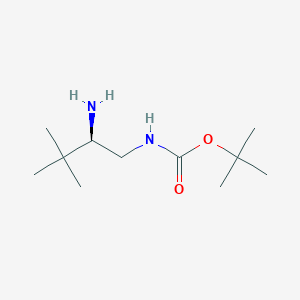
![[(1R,2R)-2-ethynylcyclopropyl]benzene](/img/structure/B1472125.png)
